molecular formula C8H8BrNO3 B1376871 4-Bromo-2-methyl-6-nitroanisole CAS No. 1375069-27-4

4-Bromo-2-methyl-6-nitroanisole

Cat. No. B1376871
CAS RN: 1375069-27-4
M. Wt: 246.06 g/mol
InChI Key: ICHDLQVHXMFPAM-UHFFFAOYSA-N
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Description

“4-Bromo-2-methyl-6-nitroanisole” is a chemical compound with the molecular formula C8H8BrNO3 . It is also known as 2-bromo-6-methyl-4-nitrophenyl methyl ether . It is typically stored at ambient temperature .


Synthesis Analysis

The synthesis of polysubstituted benzenes like “4-Bromo-2-methyl-6-nitroanisole” requires a working knowledge of many organic reactions . The order of reactions is critical to the success of the overall scheme . For example, the synthesis of 4-bromo-2-nitrotoluene from benzene involves the introduction of a bromine, a methyl group, and a nitro group .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-6-nitroanisole” can be represented by the InChI code: 1S/C8H8BrNO3/c1-5-3-6 (10 (11)12)4-7 (9)8 (5)13-2/h3-4H,1-2H3 . This indicates the arrangement of atoms and bonds in the molecule .


Physical And Chemical Properties Analysis

“4-Bromo-2-methyl-6-nitroanisole” is a solid at room temperature . Its molecular weight is 246.06 . The compound’s exact mass and monoisotopic mass are 230.95311 g/mol .

Scientific Research Applications

Magnetic Resonance Spectroscopic Studies

4-Bromo-2-methyl-6-nitroanisole and its derivatives have been studied using multinuclear magnetic resonance spectroscopy, including 13C, 15N, and 17O NMR. This research helps in understanding the resonance interaction within the benzene ring and the impact of various substituents on this interaction. Such studies are crucial in the field of organic chemistry for understanding molecular structures and behaviors (Pandiarajan et al., 1994).

Vibrational Spectroscopic and Quantum Mechanical Studies

Vibrational spectroscopic analysis, like FT-IR and FT-Raman, alongside quantum mechanical studies of 4-Bromo-2-methyl-6-nitroanisole derivatives, have been conducted. These studies involve optimized geometrical structure and harmonic vibrational frequencies which are essential in understanding the molecular dynamics and electronic properties of the compound (Balachandran & Karunakaran, 2013).

Synthesis in Microreaction Systems

4-Bromo-2-methyl-6-nitroanisole has been synthesized in a modular microreaction system, which presents a more efficient and selective method compared to traditional industrial processes. This research is significant in the field of chemical engineering, especially for the production of dyes and other chemical compounds (Xie et al., 2020).

Environmental Impact Studies

Studies on the environmental fate of compounds like 4-nitroanisole, which is structurally related to 4-Bromo-2-methyl-6-nitroanisole, have been conducted. These studies focus on the transformation and toxicity of nitroaromatic compounds, providing vital information for environmental safety and pollution control (Kadoya et al., 2018).

Synthesis and Characterization for Medicinal Applications

The synthesis of analogs and derivatives of 4-Bromo-2-methyl-6-nitroanisole has been explored for medicinal applications, such as tissue schizonticide of malaria parasites. This research is important in the development of new pharmaceuticals and treatment methods (Chen et al., 1986).

Safety and Hazards

“4-Bromo-2-methyl-6-nitroanisole” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-methoxy-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(9)4-7(10(11)12)8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHDLQVHXMFPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743006
Record name 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-6-nitroanisole

CAS RN

1375069-27-4
Record name Benzene, 5-bromo-2-methoxy-1-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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